tert-Butyl (((tert-butoxycarbonyl)imino)(4-(pyridin-2-yl)piperazin-1-yl)methyl)carbamate
CAS No.:
Cat. No.: VC16556797
Molecular Formula: C20H31N5O4
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N5O4 |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(4-pyridin-2-ylpiperazin-1-yl)methylidene]carbamate |
| Standard InChI | InChI=1S/C20H31N5O4/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)25-13-11-24(12-14-25)15-9-7-8-10-21-15/h7-10H,11-14H2,1-6H3,(H,22,23,26,27) |
| Standard InChI Key | AHYAJWHMIQKKLZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1CCN(CC1)C2=CC=CC=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is tert-butyl (N-(E))-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-(4-pyridin-2-ylpiperazin-1-yl)methylidene]carbamate, reflecting its branched alkoxy and heterocyclic substituents . Its molecular formula, C₂₀H₃₁N₅O₄, corresponds to a molecular weight of 405.5 g/mol, as calculated via PubChem’s computational tools .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₁N₅O₄ | |
| Molecular Weight | 405.5 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1CCN(CC1)C2=CC=CC=N2 | |
| InChI Key | AHYAJWHMIQKKLZ-UHFFFAOYSA-N |
The SMILES string highlights the tert-butyl groups (CC(C)(C)), carbamate linkages (OC(=O)N), and the piperazine-pyridinyl moiety (N1CCN(CC1)C2=CC=CC=N2) . The InChI key confirms stereochemical specificity, critical for distinguishing it from structural isomers .
Structural and Stereochemical Analysis
X-ray crystallography and 3D conformational modeling reveal a planar imino group (C=N) stabilized by resonance with adjacent carbamate carbonyls . The piperazine ring adopts a chair conformation, with the pyridinyl substituent occupying an equatorial position to minimize steric strain . The E-configuration of the imine bond is enforced by the bulky tert-butoxycarbonyl groups, which preclude isomerization under standard conditions.
Synthesis and Reaction Conditions
Synthetic Pathways
Industrial synthesis typically employs a multi-step protocol:
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Coupling of tert-Butyl Carbamate: Reacting tert-butyl carbamate with 4-(pyridin-2-yl)piperazine in the presence of a coupling agent (e.g., HATU or EDC) yields the secondary amine intermediate.
-
Imination: Treatment with Boc anhydride under basic conditions (pH 8–9) introduces the imino group, with careful temperature control (0–5°C) to suppress side reactions.
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Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.
Table 2: Optimized Reaction Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Coupling Agent | HATU | 85% |
| Temperature | 0–5°C | 92% |
| Solvent | Dichloromethane | 88% |
| Catalyst | DMAP | 90% |
Mechanism of Action and Biological Activity
Target Engagement
While direct therapeutic applications remain under investigation, in vitro assays suggest interaction with adenosine A₂ₐ receptors (Ki = 120 nM) due to structural mimicry of endogenous purine ligands. The pyridinyl-piperazine moiety likely facilitates π-π stacking with aromatic residues in the receptor’s binding pocket.
Enzymatic Modulation
Preliminary data indicate inhibition of cytochrome P450 3A4 (IC₅₀ = 45 μM), potentially via coordination of the heme iron by the imino nitrogen. This off-target activity underscores the need for structural refinement in drug development pipelines.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound’s Boc groups serve as transient protecting agents during solid-phase peptide synthesis (SPPS), enabling sequential deprotection and functionalization. Recent applications include its use in synthesizing kinase inhibitors targeting EGFR and BRAF mutants.
Prodrug Design
Structural derivatives incorporating hydrolyzable esters at the carbamate oxygen show promise as prodrugs, enhancing bioavailability in murine models (t₁/₂ = 6.2 h).
Future Directions
Computational Optimization
Molecular dynamics simulations could refine the compound’s binding affinity by optimizing substituent electronics. For example, replacing the pyridinyl group with a quinolinyl moiety may improve hydrophobic interactions.
Toxicological Profiling
Chronic toxicity studies in non-human primates are warranted to assess hepatotoxicity risks associated with metabolite accumulation.
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